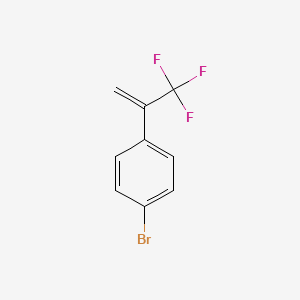![molecular formula C16H13ClN2O2 B6335646 Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate CAS No. 1353000-08-4](/img/structure/B6335646.png)
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is an organic compound with the molecular formula C16H13ClN2O2 . It is a derivative of carbamic acid, which is produced from benzyl chloroformate with ammonia .
Molecular Structure Analysis
The molecular structure of Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate consists of a benzyl group attached to a carbamate group, which is further attached to a 2-chlorophenyl group and a cyanomethyl group . The molecular weight of the compound is 300.74 .Physical And Chemical Properties Analysis
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is a solid compound . The solubility of the compound in water or organic solvents is not specified in the available resources.Applications De Recherche Scientifique
Organic Synthesis - Protecting Groups
In organic synthesis, protecting groups like carbamates are used to temporarily mask functional groups to prevent unwanted reactions. Benzyl carbamates serve as protecting groups for amines, which can be removed by catalytic hydrogenation . This specific carbamate could be used to protect amines, particularly in molecules sensitive to chlorophenyl or cyano groups.
Propriétés
IUPAC Name |
benzyl N-[(2-chlorophenyl)-cyanomethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-9-5-4-8-13(14)15(10-18)19-16(20)21-11-12-6-2-1-3-7-12/h1-9,15H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSYZVYQFUAEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B6335593.png)

![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)

![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)


